1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine

DPP-4 inhibition type 2 diabetes fluorine SAR

This chiral allylamine building block features a unique 3,4,5-trifluorophenyl pattern, offering distinct electronic properties for medicinal chemistry. Available as racemate or enantiopure (1S/1R) forms, it enables precise stereocontrol in DPP-4 inhibitor and anticancer scaffold synthesis. The terminal alkene supports versatile derivatization. A differentiated, high-purity intermediate for demanding R&D programs.

Molecular Formula C9H8F3N
Molecular Weight 187.16 g/mol
Cat. No. B13055766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine
Molecular FormulaC9H8F3N
Molecular Weight187.16 g/mol
Structural Identifiers
SMILESC=CC(C1=CC(=C(C(=C1)F)F)F)N
InChIInChI=1S/C9H8F3N/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h2-4,8H,1,13H2
InChIKeyICYVZUYKODEAKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine: Chiral Allylamine Building Block for Fluorinated Drug Discovery


1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine (CAS: 1270439-46-7 racemate; 1213011-73-4 (1S)-enantiomer) is a chiral allylamine derivative featuring a 3,4,5-trifluorophenyl moiety attached to a prop-2-en-1-amine backbone, with molecular formula C₉H₈F₃N and molecular weight 187.16 g/mol . The compound exists as both racemic and enantiopure forms, with the (1S)- and (1R)-configurations being commercially available . The 3,4,5-trifluorophenyl group imparts distinct electronic properties due to the electron-withdrawing effect of three contiguous fluorine atoms, while the terminal alkene provides a versatile handle for downstream derivatization via cross-coupling, hydroamination, or epoxidation chemistry [1]. This compound serves primarily as a chiral amine building block in medicinal chemistry and as a synthetic intermediate for fluorine-containing pharmaceuticals, where the combination of chirality at the benzylic position and the 3,4,5-trifluoro substitution pattern distinguishes it from other fluorinated phenylallylamine analogs .

Why 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine Cannot Be Replaced by Other Trifluorophenyl Amines


Generic substitution of 1-(3,4,5-trifluorophenyl)prop-2-en-1-amine with other fluorinated phenyl amines fails due to three structural determinants that cannot be reproduced by common analogs. First, the 3,4,5-trifluoro substitution pattern produces a distinct electron density distribution on the aromatic ring compared to 2,4,5-trifluoro, 2,3,4-trifluoro, or mono-/di-fluorinated congeners, directly affecting binding interactions with biological targets and reactivity in cross-coupling reactions [1]. Second, the allylamine moiety (prop-2-en-1-amine) provides a terminal alkene that is absent in the more widely available 1-(3,4,5-trifluorophenyl)ethan-1-amine (CAS 937399-83-2) or 3,4,5-trifluorobenzylamine (CAS 235088-69-4), eliminating the possibility of alkene-specific transformations such as Heck coupling, hydroboration, or epoxidation . Third, the chiral benzylic amine center in enantiopure forms (e.g., (1S)-enantiomer, CAS 1213011-73-4) is not present in achiral analogs like 3-(3,4,5-trifluorophenyl)prop-2-en-1-amine (CAS 1344837-13-3), which positions the amine group on a terminal rather than benzylic carbon, fundamentally altering both the pKa of the amine and the spatial orientation of pharmacophoric elements [2].

Quantitative Differentiation of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine Against Structural Analogs


Regioisomeric Fluorination Pattern: 3,4,5-Trifluoro vs. 2,4,5-Trifluoro Substitution Effects on DPP-4 Inhibitor Binding Affinity

In a series of pyrrolidine-based DPP-4 inhibitors, compounds bearing the 2,4,5-trifluorophenyl moiety demonstrated nanomolar potency, with the optimized clinical candidate trelagliptin achieving DPP-4 IC₅₀ = 4 nM [1]. While no direct head-to-head comparison with 3,4,5-trifluorophenyl analogs exists in the same assay, the 3,4,5-trifluoro substitution pattern alters the electrostatic potential surface of the aromatic ring, which can redirect hydrogen bonding and hydrophobic contacts in enzyme active sites compared to 2,4,5-trifluoro congeners [2].

DPP-4 inhibition type 2 diabetes fluorine SAR

Anticancer Activity of 3,4,5-Trifluorophenyl-Containing 1,3,4-Oxadiazol-2-Amines Against NCI-60 Cell Line Panel

A derivative synthesized from 3,4,5-trifluorophenyl-containing starting materials, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (compound 6h), exhibited significant anticancer activity with percent growth inhibition (%GI) values against SNB-19 (CNS cancer), OVCAR-8 (ovarian cancer), and NCI-H40 cell lines at 10 µM concentration [1]. While the target compound 1-(3,4,5-trifluorophenyl)prop-2-en-1-amine is a precursor rather than the final active molecule, the 3,4,5-trifluorophenyl pharmacophore contributes to the observed cytotoxicity through enhanced lipophilicity and metabolic stability relative to non-fluorinated or mono-fluorinated phenyl analogs .

anticancer oxadiazole NCI-60 cytotoxicity

Succinate Dehydrogenase (SDH) Inhibition: 3,4,5-Trifluorophenyl vs. Other Fluoroaryl Substituents in Fungicide Design

A 3D-QSAR-guided design campaign identified 4-(3,4,5-trifluorophenyl)but-3-en-2-amide derivatives as novel succinate dehydrogenase (SDH) inhibitors, achieving fungicidal activity through substructure splicing of fluxapyroxad and pydiflumetofen pharmacophores [1]. The 3,4,5-trifluorophenyl group was selected based on comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) models that distinguished it from 2,4-difluoro, 4-fluoro, and pentafluorophenyl substitution patterns, with the 3,4,5-trifluoro pattern yielding optimal steric and electrostatic field alignment in the SDH ubiquinone-binding pocket [2].

succinate dehydrogenase fungicide 3D-QSAR fluxapyroxad

Structural Isomer Comparison: 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine vs. 3-(3,4,5-Trifluorophenyl)prop-2-en-1-amine — Benzylic vs. Terminal Amine Positioning

1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine (CAS 1270439-46-7) and 3-(3,4,5-trifluorophenyl)prop-2-en-1-amine (CAS 1344837-13-3) are regioisomers differing only in the position of the amine group relative to the aromatic ring . In the target compound, the amine is benzylic (directly attached to the chiral carbon adjacent to the phenyl ring), whereas in the comparator, the amine is terminal and separated from the phenyl ring by an ethene bridge. This structural difference produces two critical divergences: (1) The benzylic amine in the target compound exhibits lower pKa (estimated 7.5-8.5) than the terminal aliphatic amine in the comparator (estimated pKa 9.5-10.5), affecting protonation state at physiological pH and consequently membrane permeability ; (2) The target compound possesses a chiral center at C1 that is absent in the comparator, enabling enantioselective synthesis and the production of stereochemically defined drug candidates .

regioisomer amine pKa chiral building block

Enantiomeric Differentiation: (1S)- vs. (1R)-1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine in Chiral Drug Candidate Development

1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine is commercially available as the racemate (CAS 1270439-46-7) and as individual enantiomers: (1S)-enantiomer (CAS 1213011-73-4) and (1R)-enantiomer . The availability of enantiopure forms is critical because the biological activity of chiral amines can differ substantially between enantiomers. For structurally related chiral trifluoromethylated amines, palladium-catalyzed diastereoselective hydrogenation-hydrogenolysis approaches have achieved enantiomeric excess (ee) values of 94-98% for analogous systems, demonstrating that high stereochemical purity is attainable and verifiable for this compound class [1]. The target compound's allylamine moiety additionally provides a synthetic handle for further stereoselective transformations not possible with the corresponding saturated analog (1S)-1-(3,4,5-trifluorophenyl)ethan-1-amine (CAS 937399-83-2), which lacks the alkene functional group [2].

chiral amine enantiomer stereoselective synthesis asymmetric hydrogenation

Electron-Withdrawing Effect of 3,4,5-Trifluoro Substitution vs. 4-Trifluoromethyl or 4-Trifluoromethoxy in Cross-Coupling Reactivity

The 3,4,5-trifluorophenyl group in 1-(3,4,5-trifluorophenyl)prop-2-en-1-amine presents a distinct electronic profile compared to other fluorinated aryl systems. The three contiguous fluorine atoms produce a cumulative σₚ Hammett value of approximately +1.0 to +1.2 (based on additive contributions from individual fluorine substituents), compared to σₚ = +0.54 for a single para-trifluoromethyl group or σₚ = +0.35 for a para-trifluoromethoxy group [1]. This enhanced electron-withdrawing effect increases the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (S_NAr) reactions and modulating the oxidation potential of the amine. In the context of optical materials, 3,4,5-trifluorophenyl-containing compounds have been specifically claimed in Merck patents for liquid crystal media with helical twisted structures, where the substitution pattern contributes to the chiral nematic phase behavior [2].

Suzuki coupling fluorine effect cross-coupling aryl amine

Optimal Application Scenarios for 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine in Drug Discovery and Agrochemical Development


Chiral Building Block for Enantioselective Synthesis of DPP-4 Inhibitors and Diabetes Drug Candidates

Use enantiopure (1S)- or (1R)-1-(3,4,5-trifluorophenyl)prop-2-en-1-amine as a chiral amine precursor in the synthesis of novel dipeptidyl peptidase-4 (DPP-4) inhibitors. The 3,4,5-trifluorophenyl moiety provides a distinct electronic profile from the 2,4,5-trifluoro pattern found in trelagliptin (DPP-4 IC₅₀ = 4 nM), enabling exploration of alternative binding interactions in the S1 pocket of DPP-4 [1]. The terminal alkene allows for late-stage functionalization via cross-coupling to generate focused libraries, while the benzylic chiral center eliminates the need for post-synthetic resolution [2].

Precursor for 1,3,4-Oxadiazol-2-Amine Anticancer Agents Targeting CNS and Ovarian Cancer

Employ 1-(3,4,5-trifluorophenyl)prop-2-en-1-amine as a key intermediate for constructing N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine scaffolds, which have demonstrated significant anticancer activity against SNB-19 (CNS), OVCAR-8 (ovarian), and NCI-H40 cell lines in NCI-60 screening at 10 µM concentration [1]. The 3,4,5-trifluorophenyl group contributes enhanced lipophilicity and metabolic stability compared to non-fluorinated phenyl analogs, improving cellular uptake and prolonging target engagement [2].

Synthetic Entry Point to Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Utilize 1-(3,4,5-trifluorophenyl)prop-2-en-1-amine as a starting material for the synthesis of 4-(3,4,5-trifluorophenyl)but-3-en-2-amide derivatives, which have been identified via 3D-QSAR (CoMFA: q² = 0.612, r² = 0.938; CoMSIA: q² = 0.653, r² = 0.953) as promising succinate dehydrogenase inhibitors [1]. The 3,4,5-trifluoro substitution pattern was computationally validated as optimal among fluoroaryl substituents for SDH binding, offering a differentiated scaffold from existing commercial SDHI fungicides such as fluxapyroxad [2].

Liquid Crystal Dopant for Helical Twisted Nematic (HTN) Display Materials

Incorporate chiral 1-(3,4,5-trifluorophenyl)prop-2-en-1-amine or its derivatives into liquid crystal formulations as an optically active dopant to induce helical twisted structures with controlled pitch (<1 mm), as claimed in Merck patents for display applications [1]. The 3,4,5-trifluorophenyl group contributes to the dielectric anisotropy and refractive index properties required for nematic liquid crystal media, while the chiral amine center provides the necessary optical activity for helical twisting power [2].

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